molecular formula C20H24N2O2 B2942513 1-(2-(3,4-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1412228-43-3

1-(2-(3,4-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No. B2942513
CAS RN: 1412228-43-3
M. Wt: 324.424
InChI Key: MILDQDQENOAQPF-UHFFFAOYSA-N
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Description

This compound is a derivative of benzodiazepine, which is a seven-membered heterocyclic compound with two nitrogen atoms . Benzodiazepines are a class of commonly used medications .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazepine ring, which is a seven-membered ring with two nitrogen atoms . It also has a phenoxy group and a methyl group attached to it.


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Benzodiazepines, in general, can undergo various reactions including hydrolysis, oxidation, and reduction .

Scientific Research Applications

Synthetic Methodologies

Researchers have explored synthetic methodologies to create derivatives of benzodiazepine, which include compounds similar to the requested chemical structure. For instance, the synthesis of biologically active 1H-1,4-diazepines and 3H-1,5-benzodiazepines has been achieved through heterocyclization reactions, showing potential for antimicrobial, antifungal, and anthelmintic activities (Joshi et al., 2011). Moreover, a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives has been developed, providing an efficient approach to creating compounds with a broad spectrum of biological activities (Shaabani et al., 2009).

Pharmacological Studies

Palladacycles derived from benzodiazepine structures have been evaluated for their cytotoxic properties and as inhibitors of cathepsin B, an enzyme linked to cancer-related events. This research indicates a correlation between cathepsin B inhibition and the cytotoxicity of these compounds, suggesting potential applications in cancer therapy (Spencer et al., 2009).

Structural Analysis

Structural analysis of benzodiazepine derivatives, such as the study on "1-Benzyl-4-phenyl-1H-1,5-benzodiazepin-2(3H)-one," reveals the conformational features of these compounds. The research focused on the crystal structure, highlighting how molecular interactions contribute to the stability and properties of the compounds (Essaghouani et al., 2016).

properties

IUPAC Name

5-[2-(3,4-dimethylphenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14-8-9-17(12-15(14)2)24-11-10-22-19-7-5-4-6-18(19)21-13-16(3)20(22)23/h4-9,12,16,21H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILDQDQENOAQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2N(C1=O)CCOC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3,4-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

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